Cas no 146713-94-2 (4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- structure
146713-94-2 structure
Nome del prodotto:4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
Numero CAS:146713-94-2
MF:C23H24O6
MW:396.433067321777
CID:194183
PubChem ID:127022

4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-,(2S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-
    • (2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
    • 4H-1-Benzopyran-4-one,2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-buten-1...
    • (2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-, (S)-
    • Pongapinone B
    • CHEMBL455366
    • 146713-94-2
    • DTXSID90163456
    • Inchi: InChI=1S/C23H24O6/c1-13(2)5-7-15-19(25-3)11-21(26-4)22-16(24)10-18(29-23(15)22)14-6-8-17-20(9-14)28-12-27-17/h5-6,8-9,11,18H,7,10,12H2,1-4H3/t18-/m0/s1
    • Chiave InChI: QNKSZZRDFRCBNL-SFHVURJKSA-N
    • Sorrisi: C/C(=C/CC1C(OC)=CC(OC)=C2C(C[C@H](OC=12)C1C=CC2OCOC=2C=1)=O)/C

Proprietà calcolate

  • Massa esatta: 396.15728848g/mol
  • Massa monoisotopica: 396.15728848g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 615
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.2Ų
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 4.6
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.